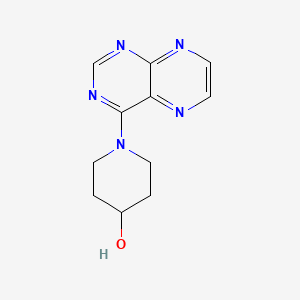
1-(Pteridin-4-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pteridin-4-yl)piperidin-4-ol is a compound that features a pteridine ring fused to a piperidine ring with a hydroxyl group at the fourth position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pteridin-4-yl)piperidin-4-ol typically involves the reaction of pteridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a pteridine precursor, which undergoes nucleophilic substitution with a piperidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pteridin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pteridine ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of 1-(Pteridin-4-yl)piperidin-4-one.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Pteridin-4-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pteridin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an antagonist to certain receptors, such as the CCR5 receptor, which is involved in HIV entry into cells . The compound binds to the receptor, preventing the virus from attaching and entering the host cell. This interaction is mediated by the formation of a salt-bridge between the basic nitrogen atom of the piperidine ring and the receptor, along with hydrophobic interactions involving the pteridine ring.
Comparación Con Compuestos Similares
- Piperidin-4-ol
- Pteridin-4-ol
- 1-(Piperidin-4-yl)pyridine
Propiedades
Fórmula molecular |
C11H13N5O |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-pteridin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C11H13N5O/c17-8-1-5-16(6-2-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2 |
Clave InChI |
DKMYUQFATOOSBH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NC=NC3=NC=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)

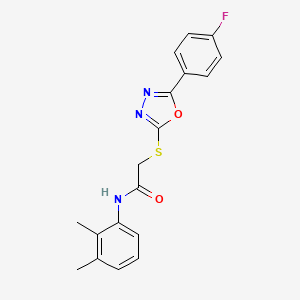
![2-(Difluoromethoxy)benzo[d]oxazole-6-methanol](/img/structure/B11784343.png)
![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)

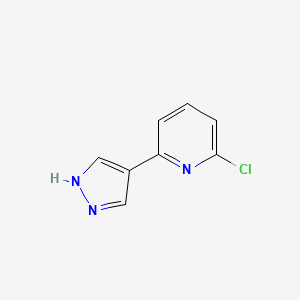


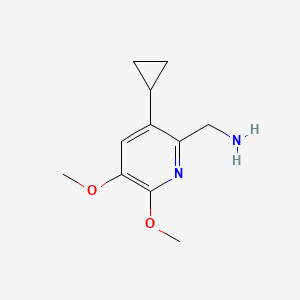
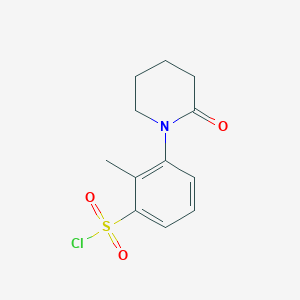

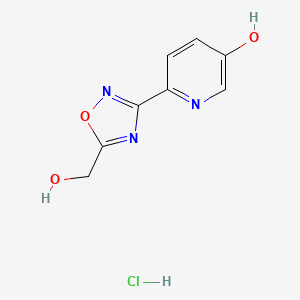
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
